molecular formula C9H7FN2 B8211837 8-Fluoroisoquinolin-6-amine

8-Fluoroisoquinolin-6-amine

Cat. No.: B8211837
M. Wt: 162.16 g/mol
InChI Key: NQAYXYZBLODIEZ-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 6th position of the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 8-Fluoroisoquinoline
  • 8-Fluoroisoquinolin-5-amine
  • 1-Chloro-8-fluoroisoquinoline
  • 8-Fluoroisoquinoline-6-carboxylic acid

Comparison: 8-Fluoroisoquinolin-6-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, it exhibits enhanced solubility and bioavailability, making it a valuable compound in drug development and material science .

Properties

IUPAC Name

8-fluoroisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAYXYZBLODIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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